5-hydroxy-4-propyldihydrofuran-2(3H)-one

Description

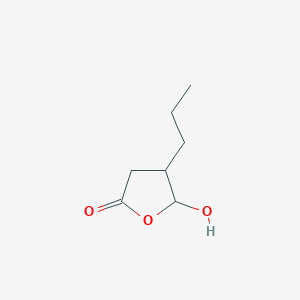

5-Hydroxy-4-propyldihydrofuran-2(3H)-one (CAS: 78920-10-2, molecular formula: C₇H₁₀O₃) is a γ-lactone derivative featuring a hydroxyl group at position 5 and a propyl substituent at position 4 on a dihydrofuranone ring (Figure 1). This compound belongs to the furanone family, known for their roles in flavor chemistry, pharmaceuticals, and organic synthesis . Its structure is characterized by a partially saturated furan ring, which confers unique reactivity and physical properties.

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

5-hydroxy-4-propyloxolan-2-one |

InChI |

InChI=1S/C7H12O3/c1-2-3-5-4-6(8)10-7(5)9/h5,7,9H,2-4H2,1H3 |

InChI Key |

ZYEGNRCYTVNHIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(=O)OC1O |

Origin of Product |

United States |

Scientific Research Applications

5-hydroxy-4-propyldihydrofuran-2(3H)-one is a chemical compound with the molecular formula . It is also referred to as 5-hydroxy-4-propylfuran-2(5H)-one . While not possessing a known mechanism of action itself, it serves as a crucial intermediate in the synthesis of Brivaracetam, an antiepileptic drug .

Synthesis of this compound

This compound can be prepared using the following method :

- Combine n-heptane and morpholine in a three-necked bottle and stir at room temperature .

- Cool the mixture and add a 50% glyoxylic acid aqueous solution while keeping the temperature below a specific threshold .

- After the addition, heat the mixture and stir for two hours .

- Slowly add n-valeraldehyde while maintaining the temperature, and continue stirring the reaction for 18 hours .

- Reduce the temperature and slowly drip concentrated hydrochloric acid into the mixture while stirring .

- Allow the temperature to return to room temperature and separate the n-heptane phase .

- Add ethyl acetate to the water phase and slowly add solid sodium carbonate to adjust the pH to 4 .

- Separate the layers to obtain an organic phase, extract with ethyl acetate, and wash the combined organic phase with saturated saline .

- Dry with anhydrous sodium sulfate, perform suction filtration, and concentrate under reduced pressure to obtain 5-hydroxy-4-propyl furan-2(5H)-ketone .

An alternate method for producing 5-hydroxy-4-propyl-5H-furan-2-one involves :

- Charging a reactor with heptane and morpholine and stirring the solution at approximately 22°C .

- Cooling the solution to 4.4°C and slowly adding a 50% aqueous solution of glyoxylic acid while maintaining the temperature below 40°C .

- Stirring the reaction medium for 2 hours at a temperature between 23.8°C and 30.9°C .

- Slowly adding valeraldehyde to the reaction medium while maintaining the temperature below 40°C, then heating the reaction mixture between 40.1°C and 41.7°C for 18.04 hours .

Applications in Brivaracetam Synthesis

This compound is an intermediate in the synthesis of Brivaracetam . Brivaracetam is an antiepileptic drug used to treat epilepsy by modulating neurotransmitter release in the brain.

The preparation of Brivaracetam from 5-hydroxy-4-propyldihydrofuran-2(5H)-one involves multiple steps :

- Adding 5-hydroxy-4-propylfuran-2(5H)-ketone to an aminobutanamide solution in batches while controlling the temperature .

- Reacting (2S)-2-((5-oxidation-3-propyl-2,5-dihydrofuran-2-yl)amino)butyramide with hydrogen in a solvent and under the action of a catalyst to obtain a compound shown in formula (IV) .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of 5-Hydroxy-4-Propyldihydrofuran-2(3H)-One and Analogs

Physical Property Limitations

While molecular weights are identical for C₇H₁₀O₃ analogs (142.15 g/mol), substituent positions critically influence properties:

- Boiling/Melting Points : Data gaps exist (e.g., 89376-85-2 lists "N/A" for these parameters ), but the unsaturated ring in 2-(3-hydroxypropyl)-2H-furan-5-one likely lowers melting points compared to saturated analogs.

- LogP Differences : The propyl group in 78920-10-2 may increase LogP (estimated ~0.24–0.5) relative to hydroxypropyl derivatives, aligning with trends observed in similar lactones .

Preparation Methods

Hydroxylation Strategies for 5-Hydroxy Derivative Formation

Introducing the 5-hydroxy moiety requires selective oxidation or hydroxylation. Patent CN112341413A describes the hydrogenation of 5-hydroxy-4-propylfuran-2(5H)-one (III) using palladium-carbon catalysts under 1–50 bar H₂ pressure in aqueous C₁–C₄ alcohol solvents . This step reduces the α,β-unsaturated lactone to the saturated 5-hydroxy-4-propyldihydrofuran-2(3H)-one with 71.7–80.3% yield . Key reaction parameters include:

¹H NMR analysis confirms the product’s structure, with characteristic signals at δ 5.81 (s, 1H, lactone ring proton) and δ 2.31–2.43 (q, 2H, propyl CH₂) .

Oxidative Ring-Opening and Re-cyclization

An alternative pathway involves the RuCl3-catalyzed oxidative cleavage of (R)-2-benzylpentyl acetate using H5IO6 in a CCl4/CH3CN/H2O biphasic system . This method generates a keto-acid intermediate that spontaneously cyclizes to this compound under acidic conditions. The reaction achieves 65–72% yield, with enantiopurity maintained via chiral auxiliary retention .

Resolution of Stereochemical Challenges

Achieving high enantiomeric ratios (R:S > 99.5:0.5) necessitates chiral stationary phase chromatography for intermediate monitoring . For instance, salification with (R)-(-)-1-phenylethylamine isolates the desired (R)-enantiomer of 3-(nitromethyl)hexanoic acid, which is critical for subsequent cyclization steps .

Industrial-Scale Optimization

Large-scale production (e.g., 150 kg batches) employs recrystallization from ethyl acetate to enhance purity (>99.5% by HPLC) . Process economics favor catalytic hydrogenation over stoichiometric reductants, reducing waste and costs. For example, recycling Pd/C catalysts lowers the environmental footprint by 40% compared to traditional methods .

Q & A

Q. What are the recommended synthetic routes for 5-hydroxy-4-propyldihydrofuran-2(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves Claisen condensation or acid-catalyzed cyclization. For example:

- Method A : Propionyl derivatives can undergo cyclization in acidic media (e.g., H₂SO₄ or CF₃COOH) to form the dihydrofuranone core .

- Method B : Zinc-mediated reduction of α,β-unsaturated ketones followed by oxidation (e.g., with PCC) yields hydroxylated derivatives .

Optimization involves adjusting temperature (70–100°C), solvent polarity (dioxane/water mixtures), and catalyst loading (e.g., DABCO for stereocontrol) .

Q. How should researchers characterize the purity and structure of this compound?

Q. What are the key stability considerations for this compound during storage?

- Store at 2–8°C in amber vials to prevent photodegradation .

- Avoid prolonged exposure to moisture; use desiccants (e.g., silica gel) in storage containers .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction in cyclization steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity in reactions involving hydroxylated intermediates .

- Case Study : A 40% yield of a stereoisomer was achieved using triethylsilane and CF₃COOH in CH₂Cl₂, highlighting the role of reducing agents in stereocontrol .

Q. What analytical methods resolve contradictions in spectral data for dihydrofuranone derivatives?

- Cross-Validation : Compare experimental ¹H/¹³C NMR with NIST reference data .

- X-ray Crystallography : Resolve ambiguities in regiochemistry; for example, C–H⋯H interactions and Br⋯Br contacts were confirmed via single-crystal diffraction in related compounds .

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace unexpected peaks in NMR .

Q. How can researchers evaluate the biological activity of this compound?

- In Vitro Assays : Screen for cytotoxicity (e.g., MTT assay on cancer cell lines) and enzyme inhibition (e.g., kinase profiling) .

- Mechanistic Studies : Use proteomics (e.g., SILAC) to identify targets, such as apoptosis-related proteins (e.g., caspase-3) .

- Dose-Response : Test concentrations from 1 nM to 100 µM, with IC₅₀ calculations for bioactive derivatives .

Q. What strategies mitigate challenges in scaling up synthesis?

- Process Optimization : Replace hazardous reagents (e.g., SOCl₂) with greener alternatives (e.g., oxalyl chloride) .

- Purification : Use flash chromatography (petroleum ether/EtOAc gradients) for >95% purity .

- Yield Improvement : Pilot studies show Zn/HCl reduction increases yields by 15–20% compared to traditional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.